2-({[(4-Methylbenzyl)sulfanyl]acetyl}amino)benzoic acid
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Overview
Description
2-({[(4-Methylbenzyl)sulfanyl]acetyl}amino)benzoic acid is an organic compound with the molecular formula C16H17NO3S It is characterized by the presence of a benzoic acid moiety, an acetylamino group, and a sulfanyl group attached to a 4-methylbenzyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(4-Methylbenzyl)sulfanyl]acetyl}amino)benzoic acid typically involves multiple steps. One common method starts with the reaction of 4-methylbenzyl chloride with thiourea to form 4-methylbenzylthiourea. This intermediate is then reacted with chloroacetic acid to yield this compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-({[(4-Methylbenzyl)sulfanyl]acetyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, targeting the carbonyl group.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions, where nucleophiles replace the acetyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols or amines, depending on the specific reaction.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({[(4-Methylbenzyl)sulfanyl]acetyl}amino)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({[(4-Methylbenzyl)sulfanyl]acetyl}amino)benzoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the acetylamino group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(methylsulfanyl)benzoic acid
- 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde
- 2-[(4-Methylbenzyl)sulfanyl]pyrimidine
Uniqueness
2-({[(4-Methylbenzyl)sulfanyl]acetyl}amino)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[[2-[(4-methylphenyl)methylsulfanyl]acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-12-6-8-13(9-7-12)10-22-11-16(19)18-15-5-3-2-4-14(15)17(20)21/h2-9H,10-11H2,1H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMNEKYCODLXTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(=O)NC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47196413 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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